N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound has the molecular formula and a molecular weight of 248.12 g/mol. It is classified under the category of cyclopropanamines, which are compounds containing a cyclopropane ring attached to an amine group. This specific compound is notable for its halogenated aromatic structure, which may contribute to its biological activity and chemical reactivity .
The synthesis of N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine typically involves several key steps:
The molecular structure of N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine can be described as follows:
Property | Value |
---|---|
IUPAC Name | N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine |
InChI | InChI=1S/C11H12Cl2FN/c1-6(15-7-2-3-7)8-4-11(14)10(13)5-9(8)12/h4-7,15H,2-3H2,1H3 |
InChI Key | PPRPCAKRNTWRBD-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=C(C=C1Cl)Cl)F)NC2CC2 |
N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine is involved in several chemical reactions:
The mechanism of action of N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific biological targets. It is hypothesized that the compound binds to certain enzymes or receptors within biological systems, modulating their activity. This interaction may lead to various biological effects, including potential antimicrobial and antifungal activities .
The physical and chemical properties of N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine are essential for understanding its behavior in different environments:
N-[1-(2,4-dichloro-5-fluorophenyl)ethyl]cyclopropanamine has several scientific applications:
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8